N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core substituted with a chlorine atom at the 7-position and an ethyl-linked pyridazine carboxamide moiety. The pyridazine carboxamide group may enhance solubility or target binding compared to simpler carboxamide derivatives.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1,3,7H,2,4-6,8-9H2,(H,18,24)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFOTSZWVACTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for theiranticonvulsant effects . This suggests that the compound might interact with targets involved in neuronal signaling and regulation of convulsions.
Mode of Action
Based on the anticonvulsant activity of similar compounds, it can be hypothesized that this compound may modulate neuronal signaling pathways to suppress excessive neuronal discharges, thereby controlling convulsions.
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic compound with a complex molecular structure that suggests potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Molecular Structure
The compound has the following molecular formula and characteristics:
- Molecular Formula : C₁₉H₁₇ClN₂O₃
- Molecular Weight : 394.8 g/mol
- Structural Features : The structure includes a benzo[f][1,4]oxazepine core and a tetrahydropyridazine moiety, which are known to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in oncology and neuropharmacology. The following sections detail specific activities observed in studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound.
-
In Vitro Studies :
- Cell Lines Tested : Compounds were tested on various cancer cell lines including colorectal (HCT-116) and breast cancer cells.
- IC50 Values : Notable reductions in cell viability were observed with IC50 values ranging from 26.75 to 28.85 μg/mL for selected derivatives .
- Mechanism of Action : Morphological analysis revealed apoptotic changes such as nuclear disintegration and chromatin fragmentation upon treatment with the compound .
- Case Study :
Neuropharmacological Activity
Compounds similar to this compound have been explored for their neuroprotective effects.
- Mechanisms Identified :
- Interaction with receptor systems involved in neurodegenerative diseases.
- Potential modulation of inflammatory pathways linked to neuroinflammation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic viability of this compound.
| Parameter | Value |
|---|---|
| Bioavailability | 72% - 86% |
| Half-life | 9.5 - 13.5 hours |
| Toxicity Profile | Low observed toxicity in preliminary studies |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several analogs documented in the evidence, including benzothiazole, benzoxazin, and thiazolidinone derivatives. Key comparisons include:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- The 7-chloro substituent on the benzooxazepine core may enhance electrophilic interactions compared to chlorophenyl-substituted analogs .
Spectral Data and Analytical Comparisons
NMR and IR spectroscopy are critical for confirming structural features.
Table 3: NMR Chemical Shift Ranges (Key Regions)
For the target compound, the 7-chloro group would likely deshield nearby protons, producing distinct aromatic signals (e.g., ~7.0–7.5 ppm). The pyridazine carboxamide’s NH and carbonyl groups may appear at ~10–12 ppm (NH) and ~165–170 ppm (C=O) in ¹H and ¹³C NMR, respectively .
Bioactivity and Computational Similarity
Bioactivity Clustering :
Compounds with similar structural motifs (e.g., chloro-substituted heterocycles) cluster into groups with related modes of action, such as kinase or protease inhibition . The target compound’s benzooxazepine core may confer unique interactions with GABA receptors, akin to benzodiazepines, while the pyridazine group could modulate solubility .
Computational Metrics :
- Tanimoto Index : Structural similarity to benzothiazole analogs (e.g., 4g) is moderate (~0.4–0.6), reflecting differences in core rings .
- Docking Scores: Pyridazine-containing compounds may exhibit enhanced binding to flat, hydrophobic enzyme pockets compared to thiazolidinones .
Limitations and Knowledge Gaps
- Direct bioactivity or pharmacokinetic data for the target compound are absent in the evidence.
- Structural analogs suggest chlorine position and heterocycle choice critically influence activity, but exceptions exist (e.g., 4i’s low yield despite chloro substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
